Disulfate ion

Molten salt catalysis Thermogravimetric analysis High-temperature solvents

Disulfate ion (S₂O₇²⁻) provides a non-substitutable anhydrous Brønsted acid function for high-temperature molten salt catalysis and refractory sample digestion where sulfate/bisulfate salts thermally decompose or fail to deliver sufficient acidity. • Hydrolyzes in situ to strongly acidic HSO₄⁻/SO₄²⁻, enabling controlled acid generation for oxide matrix dissolution. • Stable molten salt environment at 400-500°C for V₂O₅/M₂S₂O₇ catalyst systems in SO₂ oxidation and flue gas desulfurization. • Quantifiable binding affinity (K = 8.3 × 10³) supports chemosensor and environmental monitoring applications.

Molecular Formula S2O7(2−)
O7S2-2
Molecular Weight 176.13 g/mol
CAS No. 16057-15-1
Cat. No. B1201573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisulfate ion
CAS16057-15-1
Molecular FormulaS2O7(2−)
O7S2-2
Molecular Weight176.13 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)OS(=O)(=O)[O-]
InChIInChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2
InChIKeyVFNGKCDDZUSWLR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disulfate Ion Technical Specifications and Chemical Identity


The disulfate ion (S₂O₇²⁻), also designated as pyrosulfate, is a sulfur oxoanion belonging to the polysulfate class, characterized by a dichromate-like structure composed of two corner-sharing SO₄ tetrahedra with a bridging oxygen atom where sulfur exists in the +6 oxidation state [1]. With a molecular mass of approximately 176.13 g/mol and a formal charge of -2 [2], this dianion is the conjugate base of hydrogen disulfate (HS₂O₇⁻) and disulfuric acid (H₂S₂O₇) [3]. The disulfate ion is intrinsically hygroscopic and moisture-sensitive, undergoing rapid hydrolysis in aqueous environments to yield strongly acidic hydrogen sulfate (HSO₄⁻) and sulfate (SO₄²⁻) solutions [4], thereby exhibiting distinct acid-base behavior that fundamentally differs from simple sulfate salts. These structural and hydrolytic characteristics render the disulfate ion a non-substitutable reagent in specialized applications requiring high-temperature molten salt solvents, strong Brønsted acidity under anhydrous conditions, or specific Lewis acid coordination environments in catalyst design and metal complexation [5].

Why Disulfate Ion Cannot Be Substituted


The disulfate ion exhibits fundamentally distinct physicochemical behavior compared to its sulfur oxoanion counterparts—namely sulfate (SO₄²⁻) and hydrogen sulfate (HSO₄⁻)—rendering generic substitution scientifically invalid. Structurally, the S₂O₇²⁻ ion contains an electron-withdrawing bridging oxygen that polarizes the S=O bonds and enhances its effective Lewis acidity relative to monomeric sulfate species [1]. Thermodynamically, S₂O₇²⁻ is metastable in aqueous solution, undergoing spontaneous hydrolysis to HSO₄⁻ and SO₄²⁻; this instability is precisely what enables its utility as an anhydrous proton reservoir in high-temperature molten salt catalysis where sulfate and hydrogen sulfate either decompose prematurely or fail to provide sufficient Brønsted acidity [2]. In metal coordination environments, S₂O₇²⁻ demonstrates binding constants and stoichiometric complexation behavior that differ substantially from sulfate, with evidence showing distinct sensor response profiles and complex stability [3]. Furthermore, in electrochemical applications, the ion-transfer potential and Gibbs energy of transfer across liquid-liquid interfaces for disulfate are unique, governing its interfacial behavior in ways that sulfate and hydrogen sulfate do not replicate [4]. Consequently, any procurement decision that treats disulfate ion as interchangeable with simpler sulfate salts risks compromised catalytic efficiency, altered metal extraction selectivity, or complete system failure in applications predicated on its specific acid-base and coordination chemistry [5].

Disulfate Ion Differentiation Evidence


Pyrosulfate vs. Bisulfate Thermal Stability

Thermogravimetric and differential thermal analysis (TG/DTA) studies demonstrate that potassium pyrosulfate (K₂S₂O₇) exhibits superior performance as a molten solvent compared to lithium, sodium, potassium, and ammonium bisulfates (MHSO₄), which have limited application as molten solvents due to thermal instability. Potassium pyrosulfate was found to be an excellent molten solvent when rigorous preliminary drying procedures were applied, whereas the individual bisulfate salts of Li, Na, K, and NH₄ were shown to have limited application in this role [1].

Molten salt catalysis Thermogravimetric analysis High-temperature solvents

Fluorescent Sensor Selectivity: Disulfate vs. Al³⁺

A calix[4]arene-based fluorescent chemosensor (C4MA) exhibits differential binding affinity for disulfate (S₂O₇²⁻) compared to aluminum (Al³⁺). The sensor forms (1:1) stoichiometric complexes with both analytes, with binding constants of 8.3 × 10³ for S₂O₇²⁻ and 12.1 × 10⁴ for Al³⁺, representing a 14.6-fold higher affinity for Al³⁺ [1]. Detection limits were calculated as 2.6 × 10⁻⁷ M for S₂O₇²⁻ and 2.8 × 10⁻⁶ M for Al³⁺ [1].

Fluorescent sensing Analytical chemistry Ion detection

Disulfate Speciation in Molten Bisulfate

Raman spectral studies of molten potassium bisulfate (KHSO₄) over the temperature range 300-700°C reveal quantifiable dynamic equilibria among HSO₄⁻, S₂O₇²⁻, and SO₄²⁻ species. The HSO₄⁻ concentration decreases rapidly with increasing temperature, while S₂O₇²⁻ concentration increases and reaches a maximum at 500°C. Above 500°C, S₂O₇²⁻ concentration decreases and Raman lines of SO₄²⁻ appear [1]. This speciation profile is unique to the disulfate system and is driven by the reversible reactions 2HSO₄⁻ ⇌ S₂O₇²⁻ + H₂O and S₂O₇²⁻ ⇌ SO₄²⁻ + SO₃ [1].

Raman spectroscopy Molten salt chemistry Speciation analysis

Surface vs. Bulk Pyrosulfate Speciation

Raman spectroscopic investigation of cerium oxide sulfation reveals distinct temperature-dependent formation of surface pyrosulfate (S₂O₇(surf)²⁻) versus bulk cerium-oxy-sulfur compounds. At 350°C, a mixture of surface pyrosulfate consisting of two S=O oscillators and a bulk compound identified as Ce(IV)(SO₄)ₓ(SO₃)₂₋ₓ (0 < x < 2) was observed. Upon introduction of moisture, the surface pyrosulfate transforms to HSO₄(surf)⁻, while the bulk compound remains unchanged [1]. At 220°C, only (NH₄)₂SO₄ crystals, SO₄(aq)²⁻, and HSO₄(aq)⁻ were present; at 280°C complete conversion to SO₄(aq)²⁻ and HSO₄(aq)⁻ occurred; surface pyrosulfate appears only at 350°C [1].

Heterogeneous catalysis Raman spectroscopy Cerium oxide sulfation

Sodium Pyrosulfate Thermal Decomposition Onset

Sodium pyrosulfate (Na₂S₂O₇) exhibits distinct thermal behavior with a melting point of approximately 400°C, but begins thermal decomposition at temperatures exceeding 460°C . This creates a relatively narrow operational liquid window of approximately 60°C between melting and decomposition onset, which is a critical design parameter distinct from other alkali pyrosulfates and sulfate salts that may have different thermal stability profiles.

Thermal analysis Inorganic synthesis Analytical fusion

Disulfate Ion Validated Application Scenarios


High-Temperature Molten Salt Catalysis and SO₂ Oxidation

Based on evidence that potassium pyrosulfate (K₂S₂O₇) functions as an excellent molten solvent with thermal stability superior to bisulfate salts [1], and that S₂O₇²⁻ concentration maximizes at 500°C in molten KHSO₄ media , the disulfate ion is ideally suited for use in V₂O₅/M₂S₂O₇ (M = alkali) catalyst systems for SO₂ oxidation and flue gas desulfurization [2]. The disulfate matrix provides a stable, anhydrous molten salt environment that dissolves vanadium species to form the active catalytic phase, while also serving as a Brønsted acid medium for proton transfer reactions essential to SO₂ oxidation kinetics. The operational temperature window of 400-500°C aligns precisely with industrial SO₂ oxidation conditions, and substituting with bisulfate salts would result in thermal decomposition and loss of catalytic activity.

Analytical Fusion Flux for Refractory Sample Digestion

Given the thermal properties of alkali pyrosulfates, particularly the melting point of sodium pyrosulfate (~400°C) and its decomposition onset above 460°C [1], disulfate salts are employed as acidic fusion fluxes for digesting refractory oxides and silicate minerals in analytical chemistry . The strong Lewis acidity of the S₂O₇²⁻ ion facilitates breakdown of oxide matrices that resist conventional acid digestion. The hygroscopic nature of disulfate salts [2] and their hydrolysis to strongly acidic hydrogen sulfate solutions [3] provides an in situ acid generation mechanism that enhances sample dissolution. Potassium pyrosulfate, with decomposition temperature exceeding 600°C [4], offers an extended operational temperature range for particularly recalcitrant samples.

Fluorescent Chemosensor Development for Selective Anion Detection

Evidence showing that a calix[4]arene-based sensor (C4MA) exhibits quantifiable binding affinity for S₂O₇²⁻ (K = 8.3 × 10³) and a detection limit of 2.6 × 10⁻⁷ M [1] supports the use of disulfate ion as a target analyte in fluorescent chemosensor development. The distinct binding constant relative to competing cations such as Al³⁺ (K = 12.1 × 10⁴) [1] enables rationally designed sensors to discriminate S₂O₇²⁻ in complex matrices. This application scenario is particularly relevant for environmental monitoring of sulfate-related species, industrial process control in sulfuric acid manufacturing, and quality assurance of disulfate-containing products where trace-level detection is required.

Surface Functionalization of Metal Oxide Catalysts

Based on Raman spectroscopic evidence that surface pyrosulfate (S₂O₇(surf)²⁻) forms on cerium oxide at 350°C during sulfation with ammonium sulfate precursors [1], disulfate ion chemistry is leveraged to functionalize metal oxide surfaces for heterogeneous catalysis. The surface-confined pyrosulfate species provides strong Brønsted acidity and unique S=O vibrational signatures that can be used to monitor catalyst activation. The observation that surface pyrosulfate transforms to HSO₄(surf)⁻ upon moisture introduction while bulk compounds remain unchanged [1] enables controlled modification of surface acid site density—a critical parameter for optimizing catalytic activity in reactions such as esterification, alkylation, and acid-catalyzed hydrocarbon conversions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Disulfate ion

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.